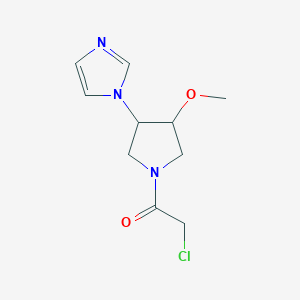
(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride
Descripción general
Descripción
“(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1379462-59-5 and a linear formula of C7H9Cl2FN2 . It belongs to the hydrazine family and is a powerful intermediate used in the synthesis of various bioactive molecules.
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride” is 1S/C7H8ClFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- Synthesis of Anti-Inflammatory Compounds : Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, starting from a chlorinated version of the compound, which showed significant anti-inflammatory and analgesic activities in biological testing (Khalifa & Abdelbaky, 2008).
- Antimicrobial Activity : Dinnimath et al. (2011) conducted a study on halogenated anilin-yl-substituted thiazolidin-4-one derivatives synthesized from 3-chloro-4-fluoro phenyl hydrazine, finding significant antimicrobial and antitubercular activities (Dinnimath et al., 2011).
- Synthesis of Benzoxazine Derivatives : Shakir et al. (2020) synthesized novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives using a related hydrazide compound, which exhibited significant antibacterial ability (Shakir et al., 2020).
Chemical Properties and Reactions
- Structure and Reactivity Analysis : Kurihara et al. (1975) investigated the molecular structure and chemical reactivities of condensation products of related benzylidenacetylacetone with hydrazine dihydrochloride, providing insights into the chemical behavior of similar compounds (Kurihara et al., 1975).
Applications in Chemistry and Material Science
- Corrosion Inhibition Studies : Kumari, Shetty, and Rao (2017) explored the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its potential in material science applications (Kumari, Shetty, & Rao, 2017).
- Fluorescent Chemosensors : Hoque et al. (2022) developed a hydrazine-derived fluorescent chemosensor for metal ions, demonstrating the utility of such compounds in analytical chemistry (Hoque et al., 2022).
Mecanismo De Acción
Mode of Action
Hydrazine derivatives are known to undergo nucleophilic addition reactions, such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl group to form a hydrazone, which can then be reduced to an alkane .
Pharmacokinetics
The compound’s solubility in water and some organic solvents suggests it may have good bioavailability .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(5-chloro-2-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIBUQBGVIHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)
